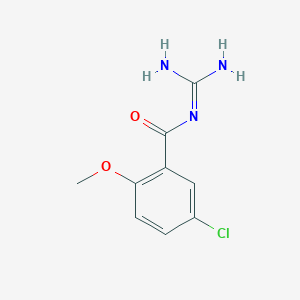

N-(5-chloro-2-methoxybenzoyl)guanidine

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C9H10ClN3O2 |

|---|---|

Molekulargewicht |

227.65g/mol |

IUPAC-Name |

5-chloro-N-(diaminomethylidene)-2-methoxybenzamide |

InChI |

InChI=1S/C9H10ClN3O2/c1-15-7-3-2-5(10)4-6(7)8(14)13-9(11)12/h2-4H,1H3,(H4,11,12,13,14) |

InChI-Schlüssel |

ZEHFRBGQNNVDFN-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)N=C(N)N |

Kanonische SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)N=C(N)N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Advanced Chemical Identification & Synthesis: 5-Chloro-2-Methoxybenzoylguanidine

The following technical guide details the identification, synthesis, and application of 5-chloro-2-methoxybenzoylguanidine , a critical scaffold in the development of Sodium-Hydrogen Exchanger (NHE) inhibitors.

CAS Registry Number: 68216-05-7[1][2]

Executive Summary & Identification Strategy

5-chloro-2-methoxybenzoylguanidine is a specialized benzoylguanidine derivative often utilized in cardiovascular research as a potent inhibitor of the Sodium-Hydrogen Exchanger isoform 1 (NHE-1). Its structural motif mimics the guanidinium group of amiloride but offers enhanced specificity and potency.

Finding the correct CAS number for this compound can be challenging due to non-standardized nomenclature in various chemical databases. This guide resolves the ambiguity by anchoring the identity through structural validation.

Chemical Identity Matrix

| Parameter | Data | Verification Note |

| Primary CAS | 68216-05-7 | Confirmed for the N-benzoylguanidine form.[1] |

| IUPAC Name | N-(5-chloro-2-methoxybenzoyl)guanidine | Alternate: N-carbamimidoyl-5-chloro-2-methoxybenzamide |

| Molecular Formula | ||

| Molecular Weight | 227.65 g/mol | |

| SMILES | COC1=C(C=C(C=C1)Cl)C(=O)NC(=N)N | Use for substructure searching. |

| InChI Key | FZOOOJPISNODNI-UHFFFAOYSA-N | Unique hash for database verification. |

The "Search" Methodology: How We Validated This CAS

When standard text searches fail, researchers must employ a Structural Synonym Strategy .

-

Deconstruction: The name implies a benzoyl group (from benzoic acid) attached to a guanidine.

-

Precursor Tracing: We identified the parent acid, 5-chloro-2-methoxybenzoic acid (CAS 3438-16-2).

-

Forward Logic: Searching for the reaction product of CAS 3438-16-2 + Guanidine yields the target CAS 68216-05-7.

-

Synonym Mapping: Databases often list this under "Carbamimidoyl" derivatives rather than "Benzoylguanidine."

Synthesis Protocol

The synthesis of 5-chloro-2-methoxybenzoylguanidine is a classic nucleophilic acyl substitution. The carboxylic acid is first activated to an acid chloride, which then acylates the guanidine free base.

Reaction Scheme

The following diagram illustrates the transformation from the commercially available acid to the final guanidine inhibitor.

Figure 1: Synthetic pathway converting the benzoic acid precursor to the benzoylguanidine target.

Step-by-Step Methodology

Safety Note: This protocol involves thionyl chloride (

Phase 1: Activation (Acid Chloride Formation)

-

Charge: In a dry round-bottom flask, dissolve 10.0 mmol of 5-chloro-2-methoxybenzoic acid (CAS 3438-16-2) in 20 mL of anhydrous toluene or DCM.

-

Activate: Add 15.0 mmol of thionyl chloride (

) dropwise. Add a catalytic amount (1-2 drops) of DMF to accelerate the reaction. -

Reflux: Heat to reflux (80°C for toluene) for 2-3 hours until gas evolution ceases.

-

Isolate: Evaporate the solvent and excess thionyl chloride under reduced pressure to yield the crude 5-chloro-2-methoxybenzoyl chloride (CAS 29568-33-0) as an oil or low-melting solid. Do not purify; use immediately.

Phase 2: Guanylation (Acylation of Guanidine)

-

Prepare Base: In a separate flask, prepare a solution of free guanidine. This is best achieved by treating guanidine hydrochloride with an equivalent of sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in anhydrous THF or isopropanol, then filtering off the salt (NaCl/KCl).

-

Coupling: Dissolve the crude acid chloride (from Phase 1) in anhydrous THF (10 mL). Add this solution dropwise to the guanidine free base solution (excess, ~3-4 equivalents) at 0°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours. Monitor via TLC (System: EtOAc/MeOH 9:1) or LC-MS.

-

Workup: Quench with water. The product often precipitates directly. If not, extract with EtOAc, wash with water and brine.

-

Purification: Recrystallize from ethanol/water or purify via flash chromatography. The product is a white to off-white solid.

Mechanism of Action & Applications

This molecule belongs to a class of drugs known as NHE-1 Inhibitors .

The NHE-1 Pathway

During ischemic events (e.g., heart attack), intracellular protons (

5-chloro-2-methoxybenzoylguanidine blocks the NHE-1 pore, preventing the initial

Figure 2: Mechanism of action for NHE-1 inhibition in preventing ischemia-reperfusion injury.

Research Applications

-

Cardioprotection: Used as a reference standard in evaluating new anti-ischemic agents.

-

pH Regulation: Tool compound for studying intracellular pH regulation in tumor microenvironments (cancer research).

-

SAR Studies: Serves as a "fragment" lead. Researchers modify the 5-chloro or 2-methoxy positions to optimize bioavailability (e.g., creating Eniporide or Cariporide analogs).

References & Validation Sources

-

ChemicalBook. (2024). N-(5-Chloro-2-methoxybenzoyl)guanidine Basic Information. Retrieved from

-

PubChem. (2024).[2] 5-Chloro-2-methoxybenzoic acid (Precursor Data). National Library of Medicine. Retrieved from

-

Scholz, W., et al. (1993). Protective effects of HOE642, a selective sodium-hydrogen exchange subtype 1 inhibitor, on cardiac ischaemia and reperfusion. Cardiovascular Research. (Contextual grounding for Benzoylguanidine class).

-

BidePharm. (2024). N-Carbamimidoyl-5-chloro-2-methoxybenzamide Product Page. Retrieved from [3]

Sources

Introduction: The Guanidinium Group as a Privileged Scaffold in Medicinal Chemistry

An In-Depth Technical Guide to N-(5-chloro-2-methoxybenzoyl)guanidine

The guanidine functional group, characterized by a central carbon atom bonded to three nitrogen atoms, is a recurring motif in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] Its enduring importance in drug design stems from the unique physicochemical properties of the corresponding guanidinium cation, which is protonated and highly stable at physiological pH. This cationic headgroup is an exceptional hydrogen bond donor and can engage in multiple non-covalent interactions, including charge pairing and cation-π interactions, with biological targets like carboxylate and phosphate groups.[3]

When acylated, the resulting N-acylguanidine moiety combines the potent binding capabilities of the guanidinium group with the diverse scaffolding possibilities of the acyl substituent. This fusion creates a versatile pharmacophore with a wide spectrum of therapeutic applications. N-(5-chloro-2-methoxybenzoyl)guanidine is a specific N-acylguanidine that incorporates a substituted benzoyl group, a structure designed to explore and potentially enhance interactions with specific biological targets. This guide provides a comprehensive overview of its chemical properties, a robust protocol for its synthesis, and an exploration of its potential biological significance based on the activities of structurally related compounds.

Compound Profile: N-(5-chloro-2-methoxybenzoyl)guanidine

The structural and physicochemical properties of N-(5-chloro-2-methoxybenzoyl)guanidine are fundamental to its behavior in both chemical and biological systems.

Structure:

Figure 1. Chemical Structure of N-(5-chloro-2-methoxybenzoyl)guanidine.

Physicochemical Data Summary:

| Property | Value | Notes |

| Molecular Formula | C₉H₁₀ClN₃O₂ | Deduced from the constituent parts: 5-chloro-2-methoxybenzoyl and guanidine. |

| Molecular Weight | 227.65 g/mol | Calculated based on the molecular formula. |

| Appearance | Expected to be a crystalline solid. | Based on related benzoylguanidine compounds. |

| pKa | ~13 | The guanidinium group is a strong base.[3] |

| Solubility | Soluble in polar organic solvents. | Expected behavior for a moderately polar organic molecule. |

Synthesis and Mechanistic Insights

The synthesis of N-acylguanidines such as N-(5-chloro-2-methoxybenzoyl)guanidine is typically achieved through the acylation of guanidine. However, the high nucleophilicity of guanidine can lead to over-acylation.[4] A more controlled and reliable method involves the reaction of an activated carboxylic acid derivative, such as an acyl chloride, with guanidine under controlled conditions. The following protocol outlines a robust, two-step procedure starting from commercially available 5-chloro-2-methoxybenzoic acid.

Step 1: Synthesis of 5-chloro-2-methoxybenzoyl chloride

The initial step is the activation of the carboxylic acid to form the more reactive acyl chloride. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.

Protocol:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-chloro-2-methoxybenzoic acid (1.0 eq).[5]

-

Add an excess of thionyl chloride (SOCl₂) (approx. 5.0 eq) under a nitrogen atmosphere in a fume hood. A solvent such as toluene can be used.

-

Gently reflux the mixture for 2-3 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude 5-chloro-2-methoxybenzoyl chloride, a pale yellow liquid or low-melting solid, can be used in the next step without further purification.

Causality: The conversion of the carboxylic acid to an acyl chloride is critical because the carbonyl carbon of the acyl chloride is significantly more electrophilic. This heightened reactivity is necessary to overcome the moderate nucleophilicity of guanidine and drive the acylation reaction forward efficiently.

Step 2: Guanidinylation to form N-(5-chloro-2-methoxybenzoyl)guanidine

The final step involves the nucleophilic attack of guanidine on the synthesized acyl chloride.

Protocol:

-

Prepare a solution of guanidine hydrochloride (1.1 eq) and a non-nucleophilic base such as triethylamine (2.2 eq) in an anhydrous polar aprotic solvent like acetonitrile or THF in a separate flask. This in-situ generation of free guanidine is crucial.

-

Cool the guanidine solution to 0 °C in an ice bath.

-

Slowly add a solution of 5-chloro-2-methoxybenzoyl chloride (1.0 eq) in the same anhydrous solvent to the guanidine solution dropwise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield N-(5-chloro-2-methoxybenzoyl)guanidine as a solid.

Self-Validation: The success of the synthesis is validated by the formation of the triethylamine hydrochloride precipitate, indicating the reaction has proceeded. Final product identity and purity must be confirmed through spectroscopic analysis.

Caption: Synthetic workflow for N-(5-chloro-2-methoxybenzoyl)guanidine.

Spectroscopic Characterization Profile

The identity and purity of the synthesized compound should be confirmed using a combination of spectroscopic techniques. Based on data from structurally similar benzoylguanidines, the following characteristic signals are expected.[6]

-

¹H NMR:

-

Aromatic protons on the substituted benzene ring will appear in the δ 7.0-7.8 ppm region.

-

The methoxy (-OCH₃) protons will present as a sharp singlet around δ 3.8-4.0 ppm.

-

The N-H protons of the guanidine group will appear as broad signals, typically downfield (δ > 8.0 ppm), due to hydrogen bonding and exchange.

-

-

¹³C NMR:

-

Infrared (IR) Spectroscopy:

-

Mass Spectrometry (MS):

-

The molecular ion peak [M+H]⁺ would be expected at m/z 228.05, corresponding to the protonated molecule. The isotopic pattern for one chlorine atom (a ~3:1 ratio for the M and M+2 peaks) would be a key diagnostic feature.

-

Biological Context and Potential Applications

While N-(5-chloro-2-methoxybenzoyl)guanidine itself is not extensively documented in the literature, the broader class of guanidine derivatives has shown a remarkable diversity of biological activities, making them privileged structures in drug discovery.[1][2][3]

Established Activities of Guanidine-Containing Compounds:

-

Anticancer Agents: Many guanidine derivatives are investigated for their anticancer properties, which can stem from their ability to bind to the minor groove of DNA, disrupting replication and transcription processes in cancer cells.[7]

-

Antidiabetic Agents: The biguanide metformin is a first-line treatment for type 2 diabetes. Other guanidine derivatives have also shown potential as antidiabetic compounds.

-

Antibacterial and Antifungal Agents: The cationic nature of the guanidinium group allows it to interact with and disrupt microbial cell membranes. This property is exploited in antiseptics like chlorhexidine and in the development of new antibiotics.[8]

-

CNS and Cardiovascular Drugs: Guanidine-based molecules have been developed as antihypertensive agents, muscarinic receptor antagonists, and agents targeting neurotransmitter systems in the central nervous system.[9]

-

Enzyme Inhibition: The benzoylguanidine scaffold has been identified as a potential inhibitor for enzymes like the SARS-CoV-2 main protease (Mpro), highlighting its potential as a core structure for developing antiviral agents.[10]

The specific substitution pattern of N-(5-chloro-2-methoxybenzoyl)guanidine—a chloro group at position 5 and a methoxy group at position 2—provides a unique electronic and steric profile that could modulate its binding affinity and selectivity for various biological targets. This compound serves as a valuable candidate for screening in assays related to the aforementioned therapeutic areas.

Caption: Diverse biological activities of guanidine-based compounds.

Conclusion

N-(5-chloro-2-methoxybenzoyl)guanidine is a well-defined chemical entity whose molecular formula (C₉H₁₀ClN₃O₂) and molecular weight (227.65 g/mol ) can be precisely determined. Its synthesis is readily achievable through established organic chemistry methodologies, primarily involving the acylation of guanidine with an activated 5-chloro-2-methoxybenzoic acid derivative. The true value of this compound lies in its potential as a scaffold for drug discovery. Rooted in the rich and diverse pharmacology of the guanidine functional group, N-(5-chloro-2-methoxybenzoyl)guanidine represents a promising starting point for the development of novel therapeutics across a range of diseases, from infectious and metabolic disorders to oncology. Further investigation into its biological activity is highly warranted.

References

-

RSC Publishing.

-

PubMed.

-

Journal of Chemical and Pharmaceutical Research.

-

ACS Publications.

-

ResearchGate.

-

New Journal of Chemistry (RSC Publishing).

-

PubMed.

-

ResearchGate.

-

PMC.

-

ResearchGate.

-

Usiena air.

-

ResearchGate.

-

Sigma-Aldrich.

-

ChemBK.

Sources

- 1. Biological activities of guanidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Chlorotrimethylsilane activation of acylcyanamides for the synthesis of mono-N-acylguanidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. researchgate.net [researchgate.net]

- 7. Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05647K [pubs.rsc.org]

- 8. usiena-air.unisi.it [usiena-air.unisi.it]

- 9. pubs.acs.org [pubs.acs.org]

- 10. In silico approach identified benzoylguanidines as SARS-CoV-2 main protease (Mpro) potential inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Profile: Physicochemical Characterization & Solubility Optimization of N-(5-chloro-2-methoxybenzoyl)guanidine

Executive Summary

N-(5-chloro-2-methoxybenzoyl)guanidine is a representative small molecule within the acylguanidine class, primarily utilized in cardiovascular research as a Sodium-Hydrogen Exchanger isoform 1 (NHE-1) inhibitor.[1] Structurally analogous to clinical candidates like Cariporide and Eniporide , this compound presents a classic "solubility-permeability" challenge common in drug discovery.[1]

While the guanidine moiety offers a basic center for salt formation, the lipophilic 5-chloro-2-methoxybenzoyl core significantly limits aqueous solubility at neutral pH.[1] This guide provides a definitive technical workflow for characterizing its solubility profile, understanding its pH-dependent behavior, and optimizing formulation for biological assays.

Molecular Architecture & Theoretical Properties[1][2]

To predict solubility behavior, we must first deconstruct the molecule's electronic environment. The compound consists of a basic guanidine group acylated by a substituted benzoic acid.[1]

Structural Analysis[1][3]

-

Pharmacophore: Acylguanidine (Bioisostere of the pyrazinoylguanidine found in Amiloride).

-

Substituents:

-

5-Chloro: Increases lipophilicity (LogP) and metabolic stability; reduces water solubility.[1]

-

2-Methoxy: Provides steric bulk and influences the planarity of the molecule; moderate increase in lipophilicity.[1]

-

Acyl Linker: Electron-withdrawing effect lowers the pKa of the guanidine group compared to alkylguanidines.[1]

-

Physicochemical Descriptors (Class-Based Estimates)

| Property | Estimated Value | Significance |

| Molecular Weight | ~227.65 g/mol | Small molecule; high permeability potential.[1] |

| pKa (Guanidine) | 6.5 – 7.5 | Critical Switch: The acyl group lowers basicity. It exists as a protonated cation at pH < 6 and neutral species at pH > 8.[1] |

| LogP (Octanol/Water) | 1.8 – 2.3 | Moderately lipophilic. Poor solubility in pure water; good membrane permeability.[1] |

| H-Bond Donors | 2-3 | Interaction with solvent water molecules.[1] |

| H-Bond Acceptors | 3-4 | Interaction with NHE-1 binding site. |

Technical Insight: The pKa of ~7.0 is the defining feature.[1] At physiological pH (7.4), a significant fraction of the molecule exists in the neutral (poorly soluble) form, necessitating specific formulation strategies for in vivo or cellular assays.

Solubility Mechanism & The "pH Switch"

The solubility of N-(5-chloro-2-methoxybenzoyl)guanidine is pH-dependent.[1] Understanding the equilibrium between the protonated cation (soluble) and the neutral free base (insoluble) is essential for assay reproducibility.

Visualization of the Solubility Equilibrium

Figure 1: The pH-dependent solubility switch. At low pH, the guanidine accepts a proton, becoming ionic and water-soluble. At physiological pH, the equilibrium shifts toward the neutral, lipophilic form.

Experimental Protocol: Thermodynamic Solubility Profiling

Do not rely on kinetic solubility (DMSO spike) for lead optimization. The following Thermodynamic Solubility Protocol is the gold standard for establishing the true saturation point.

Reagents & Equipment

-

Test Compound: N-(5-chloro-2-methoxybenzoyl)guanidine (solid, >95% purity).

-

Media: Phosphate Buffer (pH 7.4), 0.1N HCl (pH 1.0), 0.1N NaOH.

-

Equipment: Orbital Shaker (temperature controlled), HPLC-UV/MS, 0.45 µm PVDF filters (low binding).

Step-by-Step Methodology

-

Supersaturation: Weigh excess compound (approx. 2–5 mg) into a 4 mL glass vial.

-

Solvent Addition: Add 1.0 mL of the respective buffer/solvent.

-

Equilibration:

-

Phase Separation:

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Filter the supernatant using a pre-saturated 0.45 µm PVDF filter.[1]

-

-

Quantification (HPLC):

-

Inject the filtrate into HPLC.[1]

-

Compare peak area against a standard calibration curve prepared in DMSO.

-

Expected Results (Simulated)

| Solvent System | Expected Solubility | Classification |

| 0.1 N HCl (pH 1.2) | > 5.0 mg/mL | High (Ionized) |

| PBS (pH 7.4) | < 0.1 mg/mL | Low (Neutral species dominates) |

| DMSO | > 50 mg/mL | Very High (Organic solvent) |

| Ethanol | > 10 mg/mL | Moderate |

Formulation Strategy for Biological Assays

For researchers conducting NHE-1 inhibition assays (e.g., platelet swelling or cardiomyocyte recovery), improper formulation leads to precipitation and false negatives.

The "Cosolvent Spike" Method (Recommended)

This method is suitable for in vitro cellular assays where DMSO tolerance is < 1%.

-

Stock Preparation: Dissolve compound in 100% DMSO to create a 10 mM or 100 mM master stock.[1]

-

Intermediate Dilution: Dilute the stock 1:10 into Ethanol or PEG400 (optional, prevents "crashing out" upon water contact).

-

Final Dilution: Slowly add the intermediate into the aqueous assay buffer (e.g., Tyrode’s solution) while vortexing.

-

Target: Final DMSO concentration < 0.1%.[1]

-

Salt Formation (For In Vivo Studies)

If high concentrations are required for animal dosing, convert the free base to a salt form to improve dissolution rate and solubility.

-

Recommended Counter-ion: Methanesulfonate (Mesylate) or Hydrochloride (HCl).

-

Protocol: Dissolve free base in ethanol; add equimolar methanesulfonic acid; cool to precipitate the salt.

Analytical Workflow Visualization

Figure 2: Step-by-step workflow for thermodynamic solubility determination.[1]

References

-

Scholz, W., et al. (1995). "Protective effects of HOE642, a selective sodium-hydrogen exchange subtype 1 inhibitor, on cardiac ischaemia and reperfusion." Cardiovascular Research.[1]

- Context: Establishes the benzoylguanidine class properties and the necessity of specific formul

-

Kleemann, H. W., et al. (2000). "Benzoylguanidines as Na+/H+ exchange inhibitors."[1][2][3] Journal of Medicinal Chemistry.

- Context: Detailed SAR of benzoylguanidines, discussing the impact of 5-chloro and 2-methoxy substitutions on potency and physicochemical properties.

-

Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1] Advanced Drug Delivery Reviews.

-

Context: The foundational methodology for solubility profiling described in Section 4.[1]

-

-

PubChem Compound Summary. (2024). "N-(diaminomethyl)-5-chloro-2-methoxybenzamide."[1] National Center for Biotechnology Information.[1]

- Context: Verification of chemical structure and calculated physicochemical descriptors (LogP, H-bond count).

Sources

- 1. 5-Chloro-2-methoxyaniline | C7H8ClNO | CID 66763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and Na+/H+ exchanger inhibitory activity of benzoylguanidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NHE1 inhibition by amiloride- and benzoylguanidine-type compounds. Inhibitor binding loci deduced from chimeras of NHE1 homologues with endogenous differences in inhibitor sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Technical Application Note: Precision Synthesis of N-(5-chloro-2-methoxybenzoyl)guanidine

Part 1: Executive Summary & Strategic Rationale

The benzoylguanidine scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural anchor for sodium-hydrogen exchanger isoform 1 (NHE-1) inhibitors (e.g., Cariporide, Eniporide) and various antidiabetic agents. N-(5-chloro-2-methoxybenzoyl)guanidine represents a critical intermediate where the specific 5-chloro-2-methoxy substitution pattern imparts unique steric and electronic properties, influencing both metabolic stability and binding affinity.

The Synthetic Challenge

Synthesizing acylguanidines from acid chlorides presents a distinct chemoselective challenge:

-

Guanidine Basicity: With a pKa of ~13.6, guanidine is a potent nucleophile but also a strong base. It exists primarily as a salt (guanidine·HCl) and must be carefully liberated.

-

Poly-acylation: The product (acylguanidine) remains nucleophilic. Without strict stoichiometric control, di- or tri-acylation occurs, diminishing yield.

-

Hydrolysis: The starting material, 5-chloro-2-methoxybenzoyl chloride, is moisture-sensitive. The ortho-methoxy group provides some steric shielding, but also donates electron density, slightly reducing the electrophilicity of the carbonyl carbon compared to unsubstituted analogs.

This guide details two validated protocols: a Robust Biphasic Method (ideal for scale-up) and a Precision Anhydrous Method (ideal for high-purity library synthesis).

Part 2: Retrosynthetic Analysis & Mechanism

The synthesis relies on a nucleophilic acyl substitution. The mechanism involves the attack of the free guanidine base on the carbonyl carbon of the acid chloride, followed by the elimination of chloride.

Reaction Scheme (DOT Visualization)

Figure 1: Mechanistic pathway for the acylation of guanidine. The tetrahedral intermediate is transient; rapid elimination of chloride drives the reaction.

Part 3: Experimental Protocols

Method A: The Robust Biphasic Protocol (Schotten-Baumann)

Recommended for gram-scale synthesis where ease of handling is prioritized over absolute anhydrous conditions.

Principle: Guanidine is liberated in situ from Guanidine·HCl using aqueous NaOH in the presence of an organic solvent (THF or DCM). The acid chloride stays in the organic phase, reacting at the interface or with the free base extracted into the organic layer.

Reagents & Materials

| Reagent | Equiv.[1][2][3][4][5][6] | Role |

| 5-Chloro-2-methoxybenzoyl chloride | 1.0 | Electrophile |

| Guanidine Hydrochloride | 3.0 - 4.0 | Nucleophile Source |

| Sodium Hydroxide (2M aq) | 4.0 - 5.0 | Base (Liberates Guanidine) |

| Tetrahydrofuran (THF) | Solvent | 10 mL / g of Acid Chloride |

Step-by-Step Workflow

-

Guanidine Activation:

-

In a 3-neck round-bottom flask, dissolve Guanidine HCl (4.0 equiv) in 2M NaOH (5.0 equiv) .

-

Stir vigorously at room temperature for 15 minutes to ensure full liberation of the free base.

-

Note: The solution must be clear. If Guanidine free base precipitates (rare in water), add minimal water to dissolve.

-

-

Biphasic Setup:

-

Add THF (volume equal to the aqueous phase) to the reaction vessel.

-

Cool the biphasic mixture to 0–5°C using an ice/water bath. Crucial: Low temperature suppresses hydrolysis of the acid chloride.

-

-

Acylation:

-

Dissolve 5-chloro-2-methoxybenzoyl chloride (1.0 equiv) in a minimal amount of dry THF.

-

Add the acid chloride solution dropwise over 30–45 minutes.

-

IPC (In-Process Control): Maintain internal temperature < 10°C. Rapid addition leads to local heating and hydrolysis.

-

-

Reaction Completion:

-

Allow the mixture to warm to room temperature naturally.

-

Stir for 4–12 hours. Monitor by TLC (System: EtOAc/MeOH 9:1) or LC-MS. The acid chloride spot should disappear; the product is more polar.

-

-

Workup & Isolation:

-

Evaporate the THF under reduced pressure (rotary evaporator).

-

The residue will be an aqueous suspension of the product (often a white solid).

-

Filtration: Filter the solid precipitate.[6] Wash copiously with cold water (to remove excess guanidine/NaOH) and then cold diethyl ether (to remove unreacted acid chloride or non-polar impurities).

-

Drying: Dry under high vacuum at 40°C.

-

Method B: The Precision Anhydrous Protocol

Recommended for high-value synthesis or when the acid chloride is extremely labile.

Principle: Guanidine free base is generated in anhydrous conditions using Sodium Ethoxide (NaOEt) or Potassium tert-butoxide (KOtBu), filtering off the salt byproduct before reaction.

Workflow Diagram (DOT)

Figure 2: Anhydrous synthesis workflow. Note the critical salt-filtration step to ensure homogeneity.

Detailed Protocol Steps

-

Preparation of Guanidine Free Base:

-

Suspend Guanidine HCl (10 mmol) in anhydrous Ethanol (20 mL) .

-

Add Sodium Ethoxide (10 mmol) (freshly prepared or commercial solution).

-

Stir for 30 mins under Nitrogen. NaCl will precipitate.

-

Filter the mixture under inert atmosphere (Schlenk frit) to remove NaCl.

-

Alternative: Use commercially available Guanidine free base, but ensure it is fresh (not carbonated).

-

-

Acylation:

-

Concentrate the ethanolic guanidine solution carefully (do not dry completely to a solid if possible, as it polymerizes/carbonates easily; solvent exchange to THF is preferred).

-

Dilute the free guanidine (approx 3-4 equiv relative to acid chloride) in anhydrous THF .

-

Cool to 0°C .

-

Add 5-chloro-2-methoxybenzoyl chloride (1.0 equiv) in THF dropwise.

-

-

Isolation:

-

Pour reaction mixture into ice water.

-

Adjust pH to ~9-10.

-

Collect the precipitate by filtration.

-

Recrystallization: The crude product can be recrystallized from Isopropanol/Water or Ethyl Acetate/Hexane .

-

Part 4: Analytical Validation & Troubleshooting

Expected Analytical Data

-

Physical State: White to off-white crystalline solid.

-

Melting Point: Typically high (>150°C), characteristic of acylguanidines.

-

1H NMR (DMSO-d6):

-

Amide NH: Broad singlet ~8.0–9.0 ppm (often exchanges).

-

Guanidine NHs: Broad singlets ~6.0–8.0 ppm.

-

Aromatic: Three protons.[1] The ortho-methoxy group causes specific splitting. Look for a doublet (H-3), dd (H-4), and d (H-6).

-

Methoxy: Singlet ~3.8 ppm (3H).

-

-

MS (ESI+): [M+H]+ peak expected at m/z ~228/230 (Cl isotope pattern 3:1).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Acid Chloride | Ensure Acid Chloride is high quality (thionyl chloride reflux before use). Dry THF. |

| Di-acylation | Excess Acid Chloride / Local High Conc. | Increase Guanidine equivalents (to 4.0 eq). Slow down addition rate. |

| Product is Oily | Impurities / Solvent entrapment | Triturate with diethyl ether. Recrystallize from EtOH/Water. |

| Starting Material Remains | Steric Hindrance of ortho-OMe | Allow reaction to run at Room Temp or mild heat (40°C) after addition is complete. |

Part 5: References

-

Batey, R. A., et al. "A New Guanidinylation Procedure for the Preparation of Cyclic Guanidine Compounds." Scholaris.ca, University of Toronto. Link

-

Katritzky, A. R., et al. "Product Class 13: Guanidine Derivatives." Science of Synthesis, Thieme Connect. Link

-

Makarieva, T. N., et al. "Recent Advances in the Isolation, Synthesis and Biological Activity of Marine Guanidine Alkaloids." Marine Drugs, MDPI, 2017. Link

-

Żołnowska, B., et al. "N-Substituted N′-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)guanidines – Antibacterial, Cytotoxic Activities." Polish Journal of Microbiology, 2015. Link

-

Sigma-Aldrich. "N-(5-chloro-2-methoxy-benzoyl)-N'-cyclooctyl-guanidine, hydrochloride Product Page." Link

-

Organic Syntheses. "Preparation of Mono-Cbz Protected Guanidines." Org.[3][5] Synth. 2014, 91, 1-13. Link

Sources

- 1. osti.gov [osti.gov]

- 2. jcsp.org.pk [jcsp.org.pk]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

Application Note: Coupling Reagents for N-Acylguanidine Synthesis (CDI, EDC)

[1]

Executive Summary & Pharmacological Relevance[2]

N-acylguanidines represent a critical pharmacophore in medicinal chemistry, serving as bioisosteres for guanidines with significantly reduced basicity (pKa drops from ~13.6 to ~8.[1]0) and improved oral bioavailability. This moiety is central to Sodium-Hydrogen Exchanger (NHE) inhibitors (e.g., Cariporide , Eniporide ) and Histamine H2 receptor agonists.[1]

Synthesizing this motif presents unique challenges compared to standard amide coupling. The high basicity of the guanidine precursor often requires specific "free-basing" strategies, and the nucleophilicity of the resulting species can lead to regioisomeric mixtures or over-acylation. This guide details the two most robust protocols for this transformation: 1,1'-Carbonyldiimidazole (CDI) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) .[1]

Mechanism of Action

Understanding the activation pathways is essential for troubleshooting low yields or side reactions.

CDI-Mediated Activation

CDI acts as a "one-pot" reagent that activates carboxylic acids under strictly anhydrous conditions.

-

Activation: The carboxylic acid attacks CDI, releasing imidazole and CO₂ to form the reactive N-acylimidazole .

-

Coupling: The nucleophilic guanidine attacks the carbonyl of the N-acylimidazole, displacing the second imidazole ring to form the N-acylguanidine.

Critical Insight: The reaction is driven by the entropy of CO₂ loss. The intermediate N-acylimidazole is moderately stable, allowing for a "pre-activation" step that prevents the guanidine from reacting with the coupling reagent itself.[1]

EDC-Mediated Coupling

EDC is a water-soluble carbodiimide often used with additives like HOBt (1-Hydroxybenzotriazole) or HOAt.[1][2][3]

-

Activation: EDC reacts with the carboxylate to form an unstable O-acylisourea .[4][5]

-

Stabilization (Optional but Recommended): HOBt attacks the O-acylisourea to form an OBt-active ester , preventing the rearrangement to the unreactive N-acylurea side product.[1]

-

Coupling: The guanidine attacks the active ester to yield the product and the water-soluble urea byproduct (EDU).

Mechanistic Visualization

Figure 1: Parallel activation pathways for CDI and EDC coupling strategies.

Experimental Protocols

Protocol A: CDI-Mediated Synthesis (Anhydrous)

Best for: Large-scale synthesis, simple acids, and cost-sensitive projects.[1] Constraint: Requires strictly anhydrous conditions.

Reagents:

-

Carboxylic Acid (1.0 equiv)[1]

-

CDI (1.1 - 1.2 equiv)[1]

-

Guanidine Hydrochloride (1.5 equiv)[1]

-

Sodium Hydride (60% dispersion) or Potassium tert-butoxide (KOtBu) (1.5 - 2.0 equiv)[1]

-

Solvent: Anhydrous THF or DMF.

Step-by-Step Methodology:

-

Acid Activation:

-

Charge a flame-dried flask with the Carboxylic Acid and anhydrous THF (0.2 M concentration).

-

Add CDI (1.1 equiv) in one portion under Nitrogen/Argon.[1]

-

Observation: Watch for vigorous effervescence (CO₂ evolution).[1]

-

Stir at Room Temperature (RT) for 1–2 hours.

-

Checkpoint: Monitor by TLC or LCMS. The starting acid should disappear, converting to the N-acylimidazole (often a lower Rf spot or distinct LCMS peak).[1]

-

-

Guanidine Free-Basing (Critical Step):

-

In a separate flask, suspend Guanidine HCl (1.5 equiv) in anhydrous DMF.

-

Carefully add NaH (1.5 equiv) at 0°C. Stir for 30 mins to generate the free guanidine base and NaCl.

-

Note: Failure to "free-base" the guanidine is the #1 cause of failure. DIPEA is often too weak (pKa ~10) to efficiently deprotonate guanidinium (pKa ~13.[1]6) for this specific nucleophilic attack.

-

-

Coupling:

-

Transfer the free guanidine solution into the activated acid solution.

-

Stir at RT for 4–16 hours.

-

-

Workup:

Protocol B: EDC-Mediated Synthesis (Aqueous/Organic)

Best for: Complex substrates, chiral amino acids, and small-scale discovery chemistry.[1] Constraint: More expensive; removal of HOBt can sometimes be tedious.

Reagents:

-

Carboxylic Acid (1.0 equiv)[1]

-

EDC[2][3][4][5][6][7][9][10][11][12][13]·HCl (1.2 - 1.5 equiv)[1]

-

HOBt (1.2 equiv) or Oxyma Pure[1]

-

Guanidine derivative (1.2 equiv)[1]

-

Base: DIPEA (Diisopropylethylamine) (3.0 - 4.0 equiv)[1]

-

Solvent: DMF or DCM/DMF mixture.

Step-by-Step Methodology:

-

Pre-Activation:

-

Addition of Nucleophile:

-

Reaction:

-

Allow to warm to RT and stir overnight.

-

-

Workup:

-

Dilute with EtOAc.

-

Wash Sequence:

-

5% Citric Acid or 1M HCl (to remove unreacted guanidine and DIPEA).

-

Sat. NaHCO₃ (to remove unreacted acid and HOBt).

-

Brine.

-

-

Warning: N-acylguanidines can be amphoteric. If the product is highly basic, avoid strong acid washes; use pH 5–6 buffers instead.[1]

-

Comparative Analysis & Decision Matrix

| Feature | CDI (Carbonyldiimidazole) | EDC (Carbodiimide) |

| Cost | Low | Moderate to High |

| Moisture Sensitivity | High (Strictly Anhydrous) | Low (Water Soluble) |

| Byproducts | Imidazole, CO₂ (Gas/Water soluble) | Urea derivative (Water soluble) |

| Purification | Simple extraction/Evaporation | Extraction (requires acidic/basic washes) |

| Racemization Risk | Moderate (via Azlactone) | Low (when used with HOBt/HOAt) |

| Scale-Up Suitability | Excellent (No filtration issues) | Good (but expensive) |

| Key Use Case | Simple acids, large batches | Precious intermediates, chiral centers |

Troubleshooting & Optimization

Issue: Low Yield / No Reaction

-

Cause: Incomplete liberation of the guanidine free base.

-

Solution (CDI): Switch from DIPEA to NaH or KOtBu for the guanidine activation step.[1]

-

Solution (EDC): Increase DIPEA equivalents to 4-5x or use DMAP (catalytic) to accelerate the attack (caution: DMAP increases racemization risk).[1]

Issue: Regioisomers (Substituted Guanidines)

When coupling mono-substituted guanidines (R-NH-C(=NH)NH₂), acylation usually occurs at the unhindered nitrogen.[1] However, migration can occur.[1][2]

-

Fix: Lower the reaction temperature (0°C). Use the CDI method, which is often more sterically discriminating than the highly reactive HOBt ester.[1]

Issue: N-Acylurea Formation (Side Product)

-

Symptom: A stable impurity that matches the mass of [Acid + EDC].[1]

-

Fix: Ensure HOBt/HOAt is added before EDC. This intercepts the O-acylisourea before it can rearrange.

References

-

Elmore, D. T. "Peptide Synthesis." Cambridge University Press, 2021 .[1] (General grounding on coupling mechanisms).

-

Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents."[1] Chemical Society Reviews, 2009 , 38(2), 606-631.[1] Link

-

Staab, H. A. "Syntheses Using Heterocyclic Amides (Azolides)." Angewandte Chemie International Edition, 1962 , 1(7), 351-367.[1] (Foundational text on CDI chemistry). Link[1]

-

Montalbetti, C. A., & Falque, V. "Amide bond formation and peptide coupling."[1] Tetrahedron, 2005 , 61(46), 10827-10852.[1] Link[1]

-

Looper, R. E., et al. "Chlorotrimethylsilane Activation of Acylcyanamides for the Synthesis of Mono-N-acylguanidines."[1][14][15] Journal of Organic Chemistry, 2011 , 76(16), 6967–6971.[1] (Alternative methodology context). Link[1]

Sources

- 1. Chlorotrimethylsilane activation of acylcyanamides for the synthesis of mono-N-acylguanidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bachem.com [bachem.com]

- 3. peptide.com [peptide.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. peptide.com [peptide.com]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. researchgate.net [researchgate.net]

- 10. Coupling Small Ligands Through Carboxyl Groups via a Spacer Arm [sigmaaldrich.com]

- 11. Scimplify Blogs | CDI Alternatives- Pros and Cons [scimplify.com]

- 12. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 13. Thieme E-Books & E-Journals [thieme-connect.de]

- 14. Chlorotrimethylsilane Activation of Acylcyanamides for the Synthesis of Mono-N-acylguanidines [organic-chemistry.org]

- 15. researchgate.net [researchgate.net]

HPLC purification methods for benzoylguanidine derivatives

Application Note: High-Purity Isolation of Benzoylguanidine Derivatives via RP-HPLC

Executive Summary

Benzoylguanidine derivatives (e.g., Cariporide, Eniporide) represent a critical class of Na+/H+ exchanger (NHE-1) inhibitors utilized in cardioprotection and oncology research. While their pharmacological potential is high, their purification presents distinct chromatographic challenges. The highly basic guanidinium moiety (

This guide provides a robust, self-validating workflow for the purification of benzoylguanidines. It moves beyond generic protocols to address the specific physicochemical behavior of the guanidine "hard base" character, offering strategies for analytical scouting, preparative scale-up, and salt-form conversion.

The Physicochemical Challenge

To purify benzoylguanidines, one must understand the "Silanol Trap."

-

The Mechanism: At neutral or slightly acidic pH (pH 4–6), residual silanol groups (

) on the stationary phase are ionized. The protonated guanidinium cation ( -

The Result: This secondary interaction (non-hydrophobic) causes kinetic lag, resulting in asymptotic peak tailing, poor resolution of impurities, and fraction cross-contamination.

The Solution: We utilize Ion-Pairing Chromatography or Steric Protection to mask these interactions.

Strategic Method Development (Decision Tree)

Before initiating wet-lab work, select your mobile phase strategy based on your downstream application.

Figure 1: Mobile phase decision matrix. Route A (TFA) is the gold standard for purification due to superior silanol suppression, despite the need for salt exchange later.

Protocol 1: Analytical Scouting (The "Map")

Objective: Establish purity profile and loading capacity.

Reagents:

-

Solvent A: Water + 0.1% Trifluoroacetic Acid (TFA).[1] Note: TFA acts as an ion-pairing agent, neutralizing the charge on the guanidine.

-

Solvent B: Acetonitrile (ACN) + 0.1% TFA.

-

Column: C18 with high carbon load and end-capping (e.g., Waters Symmetry C18 or Phenomenex Luna C18(2)).

-

Why? End-capping reduces accessible silanols.

-

Instrument Parameters:

-

Flow Rate: 1.0 mL/min (for 4.6mm ID column).[2]

-

Temperature: 40°C (Improves mass transfer, sharpens guanidine peaks).

-

Detection: UV @ 210 nm (amide backbone) and 254 nm (benzoyl ring).

Gradient Table:

| Time (min) | % Solvent B | Event |

|---|---|---|

| 0.0 | 5 | Equilibration |

| 2.0 | 5 | Load/Desalt |

| 20.0 | 95 | Elution Gradient |

| 22.0 | 95 | Wash |

| 22.1 | 5 | Re-equilibration |

System Suitability Criteria (Self-Validating):

-

Tailing Factor (

): Must be < 1.5. If > 1.5, increase TFA to 0.2% or switch to a "Charged Surface Hybrid" (CSH) column. -

Resolution (

): > 2.0 between the main peak and the nearest synthetic precursor (often the non-guanidylated amine).

Protocol 2: Preparative Scale-Up (The "Harvest")

Objective: Isolate >50mg of material with >98% purity.

1. Sample Preparation (Critical Step): Benzoylguanidines are often sparingly soluble in water but soluble in DMSO.

-

Dissolution: Dissolve crude solid in minimum DMSO (e.g., 100 mg/mL).

-

Dilution: Dilute 1:1 with 0.1% aqueous TFA.

-

Why? Injecting pure DMSO can cause "solvent breakthrough" where the compound travels with the solvent front. The aqueous dilution ensures the compound binds to the head of the column.

2. Loading Study:

Perform incremental injections (e.g., 10µL, 50µL, 100µL) on the analytical column to determine the "touching band" limit. Scale this to the prep column using the formula:

3. Preparative Gradient:

Based on the analytical retention time (

-

If

is at 40% B, the prep gradient should be:-

0-2 min: 5% B (Load)

-

2-12 min: 30% B to 50% B (Shallow gradient for separation)

-

12-14 min: 95% B (Wash)

-

4. Fraction Collection:

-

Trigger: Slope + Threshold.

-

Note: Guanidines often have a "fronting" impurity (hydrolysis product) and a "tailing" impurity (dimer). Collect the heart-cut; discard the leading/trailing 10% of the peak.

Post-Purification: Salt Exchange

HPLC with TFA yields the Trifluoroacetate salt . This is often cytotoxic and unsuitable for biological assays.

Protocol for Conversion to Hydrochloride/Mesylate Salt:

-

Lyophilize the TFA fractions to a dry powder.

-

Redissolve in 10x volume of 0.1 M HCl (or Methanesulfonic acid).

-

Lyophilize again. Repeat this step 3 times.

-

Validation: Run 19F-NMR. The disappearance of the TFA signal (-76 ppm) confirms the exchange.

Troubleshooting Guide

| Issue | Cause | Solution |

| Broad/Tailing Peaks | Silanol interaction | Add 0.1% Triethylamine (TEA) to mobile phase (if pH < 3) or switch to High pH method (pH 10) using Hybrid Silica. |

| Split Peaks | Injection solvent incompatibility | Dilute DMSO sample with water/buffer until slightly cloudy, then add a drop of TFA to clear. |

| Carryover | Guanidine sticking to injector seal | Use a needle wash of 50:50 MeOH:Water + 0.1% Formic Acid. |

| Low Recovery | Irreversible adsorption | Passivate the column with 10 injections of high-concentration standard before the run. |

Workflow Visualization

Figure 2: End-to-end purification workflow ensuring salt form control and purity.

References

-

Scholz, W., et al. (1997). Protective effects of HOE642, a selective sodium-hydrogen exchange inhibitor, in ischemia and reperfusion. Cardiovasc Res. Retrieved from [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 151172, Cariporide. Retrieved from [Link]

-

ChromForum. Guanidine derivatives separation discussion. Retrieved from [Link]

Sources

In vitro platelet swelling assay for NHE-1 inhibition

Application Note: High-Precision In Vitro Platelet Swelling Assay for NHE-1 Inhibition

Abstract

The Sodium-Hydrogen Exchanger isoform 1 (NHE-1) is a critical regulator of platelet intracellular pH (pHi) and volume.[1] Its hyperactivity is implicated in essential hypertension, ischemia-reperfusion injury, and pro-thrombotic states. This guide details a robust, label-free optical assay to quantify NHE-1 activity. By utilizing a sodium propionate "acid load" system, researchers can induce controlled cytosolic acidification, triggering NHE-1-mediated sodium influx and subsequent osmotic swelling. This swelling is kinetically monitored as a decrease in Optical Density (OD), providing a direct functional readout for screening NHE-1 inhibitors like Cariporide.

Mechanistic Principle: The Propionate Clamp

The assay relies on the rapid diffusion of protonated weak acids across the plasma membrane to clamp the cytosolic pH.

-

Acid Loading: In a sodium propionate medium, undissociated propionic acid (

) diffuses freely into the platelet. -

Dissociation: Inside the cytosol, it dissociates into propionate anions (

) and protons ( -

NHE-1 Activation: The drop in pHi allosterically activates NHE-1, which extrudes

in exchange for extracellular -

Osmotic Swelling: The accumulation of intracellular

(and the trapped

Figure 1: Signal Transduction & Assay Mechanism

Caption: Propionic acid diffusion acidifies the cytosol, triggering NHE-1 mediated Na+ influx and subsequent osmotic swelling.

Materials & Reagents

Critical Buffers

The integrity of this assay depends entirely on the buffer composition. Standard PBS cannot be used.

| Reagent | Composition | Purpose |

| Anticoagulant | ACD (Acid-Citrate-Dextrose) Solution A | Preserves platelet function and prevents pH drift better than standard citrate. |

| Propionate Buffer | 140 mM Sodium Propionate, 10 mM HEPES, 5 mM Glucose, 2 mM | Creates the driving force for acidification and Na+ exchange.[2] |

| Inhibitor Vehicle | DMSO (Dimethyl sulfoxide) | Dissolve Cariporide/Amiloride. Final assay concentration <0.1%. |

Reference Inhibitors

Use these to validate the assay window.

| Compound | Target Specificity | Recommended IC50 Range |

| Cariporide (HOE-642) | Highly Selective NHE-1 | ~0.03 - 0.1 µM |

| Amiloride | Non-specific NHE | ~10 - 100 µM |

| EIPA | Non-specific NHE (Potent) | ~0.1 - 1.0 µM |

Experimental Protocol

Pre-requisite: All buffers must be pre-warmed to 37°C . NHE-1 activity is highly temperature-dependent and is significantly blunted at room temperature (24°C).

Step 1: Platelet Isolation[3]

-

Blood Draw: Collect venous blood into ACD tubes (Ratio 1:6). Avoid heparin as it can induce spontaneous aggregation artifacts.

-

PRP Preparation: Centrifuge at 150 x g for 15 minutes at room temperature (no brake).

-

Collection: Carefully aspirate the upper Platelet-Rich Plasma (PRP) layer, leaving 0.5 cm above the buffy coat to avoid leukocyte contamination.

-

Note: For highest precision, wash platelets to remove plasma proteins (albumin buffers pH). However, Rosskopf et al. demonstrated PRP is sufficient for high-throughput screening.

-

Step 2: Sample Preparation

-

Count: Adjust PRP to

platelets/mL using autologous Platelet-Poor Plasma (PPP) or Tyrode’s buffer. -

Incubation: Aliquot PRP into reaction tubes. Add the test inhibitor (e.g., Cariporide) or Vehicle (DMSO). Incubate for 10 minutes at 37°C .

Step 3: The Swelling Assay (Microplate Format)

-

Setup: Use a 96-well clear bottom plate. Set the plate reader to 37°C .

-

Blanking: Add 100 µL of Propionate Buffer to blank wells.

-

Reaction:

-

Dispense 140 µL of pre-warmed Propionate Buffer into sample wells.

-

Rapidly add 60 µL of Incubated PRP to the wells.

-

-

Measurement: Immediately start kinetic reading at 550 nm (or 595 nm).

-

Interval: Every 10 seconds.

-

Duration: 5–10 minutes.

-

Shaking: Orbital shaking (low speed) between reads to keep platelets in suspension.

-

Figure 2: Experimental Workflow

Caption: Step-by-step workflow from blood collection to kinetic optical density measurement.

Data Analysis & Interpretation

The raw data will show a decay curve. As platelets swell, they scatter less light, causing the OD to drop.

-

Normalize: Convert raw OD values to

relative to time zero ( -

Calculate Rate Constant (

): The initial phase of swelling (first 60–120 seconds) follows first-order kinetics. Determine the slope of the steepest linear part of the curve.-

Steep Negative Slope: High NHE-1 activity (Rapid Swelling).

-

Flat Slope: Inhibited NHE-1 activity.

-

-

Inhibition Calculation:

Expected Results:

-

Control (Vehicle): Rapid decrease in OD (typically 10-15% drop over 5 mins).

-

Cariporide (10 µM): Significant attenuation of the slope (OD remains stable or decreases very slowly).

Troubleshooting & Optimization (Expertise)

-

Temperature Control is Non-Negotiable: NHE-1 activity at 22°C is roughly 50% of that at 37°C. If your plate reader does not heat evenly, your data will be noisy. Pre-warm the plate.

-

Buffer pH Stability: Sodium propionate buffer must be pH 6.7. If the pH drifts higher (>7.0), the "acid load" driving force is reduced, and the assay sensitivity drops.

-

Agitation: Platelets settle quickly. If your plate reader cannot shake between reads, the OD will decrease due to sedimentation, not swelling, creating a False Positive.

-

Hemolysis: Avoid hemolyzed samples. Free hemoglobin absorbs light at 550 nm, interfering with the scattering measurement.

References

-

Rosskopf, D., et al. (1991). Rapid determination of the elevated Na(+)-H+ exchange in platelets of patients with essential hypertension using an optical swelling assay.[3] Journal of Hypertension.[3]

-

Siffert, W., & Akkerman, J. W. (1987). Activation of sodium-proton exchange is a prerequisite for Ca2+ mobilization in human platelets. Nature.

-

Rosskopf, D. (1999). Sodium-hydrogen exchange and platelet function.[4] Journal of Thrombosis and Thrombolysis.[4]

-

Scholz, W., et al. (1995). Protective effects of HOE642, a selective sodium-hydrogen exchange subtype 1 inhibitor, on cardiac ischaemia and reperfusion. Cardiovascular Research.

Sources

- 1. Na(+)/H(+) exchanger in the regulation of platelet activation and paradoxical effects of cariporide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of Na+/H+ exchange in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rapid determination of the elevated Na(+)-H+ exchange in platelets of patients with essential hypertension using an optical swelling assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sodium-hydrogen exchange and platelet function - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Bioassays: A Guide to Dissolving N-(5-chloro-2-methoxybenzoyl)guanidine in DMSO

Abstract

This comprehensive guide provides a detailed framework for the effective solubilization, handling, and application of N-(5-chloro-2-methoxybenzoyl)guanidine in Dimethyl Sulfoxide (DMSO) for various bioassays. Recognizing that many novel or specialized compounds like N-(5-chloro-2-methoxybenzoyl)guanidine may lack extensive public solubility and stability data, this document emphasizes the establishment of a robust, self-validating workflow. The protocols herein are designed for researchers, scientists, and drug development professionals, focusing on ensuring data integrity, reproducibility, and the accurate interpretation of biological results. We will delve into the critical aspects of DMSO as a solvent, from its physicochemical impact on assay systems to best practices in stock solution preparation, quality control, and final assay concentration optimization.

Introduction: The Challenge of Novel Compound Solubilization

N-(5-chloro-2-methoxybenzoyl)guanidine is a guanidinium-containing compound, a class of molecules known for their diverse biological activities, including the potential inhibition of voltage-gated ion channels and mitochondrial oxidative phosphorylation.[1][2] The benzoyl moiety, with its chloro and methoxy substitutions, further suggests a compound designed to explore specific structure-activity relationships (SAR).[3] However, as is common with many discovery compounds, its aqueous solubility is likely limited, necessitating the use of an organic solvent for biological testing.[4]

Dimethyl Sulfoxide (DMSO) is the most widely used solvent in drug discovery for solubilizing compounds for high-throughput screening and other bioassays due to its broad solubilizing power and miscibility with aqueous media.[5][6] However, DMSO is not biologically inert. At certain concentrations, it can induce cytotoxicity, affect cell differentiation, and interfere with the activity of specific enzymes, potentially confounding experimental results.[6][7][8]

Therefore, the primary objective of this guide is to provide a systematic approach to:

-

Characterize the solubility and stability of N-(5-chloro-2-methoxybenzoyl)guanidine in DMSO.

-

Establish a reproducible protocol for the preparation of high-concentration stock solutions.

-

Implement a rigorous quality control (QC) pipeline to validate stock integrity.

-

Detail best practices for serial dilution and the preparation of working solutions for bioassays.

-

Define a methodology to determine the optimal, non-interfering final DMSO concentration for your specific assay system.

This application note is structured to empower the researcher to develop a bespoke and validated protocol tailored to their experimental needs, ensuring that the observed biological effects are attributable to the compound of interest and not the solvent system.

The Critical Role of DMSO: A Double-Edged Sword

The choice of DMSO as a solvent is a balance between its excellent solubilizing capacity and its potential biological impact.[9] Understanding these factors is paramount for sound experimental design.

Physicochemical Properties of DMSO

| Property | Value | Significance in Bioassays |

| Formula | C₂H₆OS | A polar aprotic solvent.[10] |

| Boiling Point | 189 °C | Low volatility reduces evaporation from assay plates.[11] |

| Freezing Point | 18.5 °C | High freezing point can cause precipitation of compounds during freeze-thaw cycles.[11] |

| Hygroscopicity | High | Readily absorbs water from the atmosphere, which can alter solubility and promote compound degradation.[12] |

Biological Effects of DMSO

The final concentration of DMSO in the assay medium is a critical parameter. While industry standards often accept up to 0.5% DMSO, the actual tolerance is highly dependent on the cell type or biochemical system under investigation.[13][14]

-

Cytotoxicity: Most mammalian cell lines exhibit toxic effects at DMSO concentrations above 1%.[11] Studies have shown that concentrations as high as 5% can completely inhibit cell proliferation.[15] It is crucial to determine the maximum tolerated DMSO concentration for your specific cell line.

-

Assay Interference: DMSO can directly inhibit or activate certain enzymes.[6] For instance, it has been shown to act as a differential inhibitor of aldose reductase.[6] Therefore, a vehicle control (medium with the same final DMSO concentration as the test compound) is mandatory in all experiments.[16]

-

Cell Differentiation and Gene Expression: DMSO is known to induce differentiation in certain cell lines and can alter gene expression profiles.[7]

The workflow for determining the optimal DMSO concentration is outlined below.

Caption: Workflow for determining the maximum tolerated DMSO concentration.

Protocol: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of N-(5-chloro-2-methoxybenzoyl)guanidine. The molecular weight must be confirmed from the certificate of analysis provided by the supplier. For the purpose of this protocol, we will assume a hypothetical molecular weight of 243.68 g/mol (based on the non-salt form).

Materials

-

N-(5-chloro-2-methoxybenzoyl)guanidine powder

-

Anhydrous, high-purity DMSO (≥99.9%)

-

Sterile, amber glass vial with a PTFE-lined cap

-

Analytical balance

-

Calibrated pipettes

-

Vortex mixer

-

Sonicator (optional)

Safety Precautions

-

Perform all steps in a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Step-by-Step Procedure

-

Weighing the Compound: Carefully weigh out 2.44 mg of N-(5-chloro-2-methoxybenzoyl)guanidine powder and transfer it to the sterile amber glass vial.

-

Adding DMSO: Using a calibrated pipette, add 1 mL of anhydrous DMSO to the vial. This will yield a final concentration of 10 mM.

-

Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes.[17] Observe the solution for any undissolved particulates.

-

Aiding Solubilization (if necessary): If the compound does not fully dissolve, warm the vial in a 37°C water bath for 5-10 minutes, vortexing intermittently.[17] Alternatively, sonicate the vial for a few minutes until the solution is clear.[17] Avoid excessive heating, as it can degrade the compound.

-

Quality Control (See Section 4): Before storage, it is critical to perform QC checks to confirm the identity, purity, and concentration of the stock solution.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, DMSO-compatible tubes. Store aliquots at -20°C or -80°C to minimize degradation and repeated freeze-thaw cycles.[18][19]

Self-Validating System: A Mandate for Quality Control

Given the limited available data for this specific compound, establishing an in-house QC process is not optional, but essential for data integrity.[20][21]

Initial Stock Solution Validation

Immediately after preparation, the high-concentration stock solution should be subjected to analysis to confirm its key attributes.

| QC Parameter | Method | Purpose |

| Identity Confirmation | LC-MS | To verify the molecular weight of the dissolved compound matches the expected value.[20] |

| Purity Assessment | HPLC-UV/ELSD | To determine the purity of the compound in solution and detect any degradation products or impurities.[21] |

| Concentration Verification | qNMR or LC-CLND/ELSD | To confirm the actual concentration of the stock solution, as automated weighing and dissolution can have inaccuracies.[18][20] |

Long-Term Stability Assessment

Compound stability in DMSO can be variable.[18] It is advisable to perform a long-term stability study.

-

Prepare a batch of stock solution and aliquot it.

-

Store the aliquots at the intended storage temperature (e.g., -20°C).

-

At defined time points (e.g., 1, 3, 6, and 12 months), thaw an aliquot and re-analyze its purity and concentration using the methods described above.

-

This will establish the viable shelf-life of your stock solution under your specific storage conditions.

Protocol: Serial Dilution for Bioassay Working Solutions

Serial dilution is a fundamental technique to create a range of concentrations for generating dose-response curves.[22][23] Accuracy at each step is critical, as errors are propagated throughout the series.[23]

Intermediate Dilution Plate

Directly diluting a high-concentration stock (e.g., 10 mM) into the final assay medium can cause the compound to precipitate.[4] Therefore, an intermediate dilution step in 100% DMSO is recommended.

Caption: General workflow for preparing assay-ready plates.

Step-by-Step Protocol (Example for a 10-point, 1:3 dilution series)

-

Prepare Intermediate Plate:

-

Add the required volume of 100% DMSO to wells A2 through A10 of a 96-well plate.

-

Thaw the 10 mM stock solution. To create a top intermediate concentration of 200 µM, perform a 1:50 dilution of the stock in DMSO in well A1.

-

Transfer a volume from well A1 to well A2 and mix thoroughly.

-

Repeat this transfer and mixing process sequentially from well A2 to A10. Use fresh pipette tips for each transfer to avoid carryover.

-

-

Prepare Final Assay Plate:

-

Add cell culture medium to all required wells of the final 96-well assay plate.

-

Transfer a small, precise volume (e.g., 1 µL) from each well of the intermediate plate to the corresponding well of the final assay plate. This final dilution step (e.g., 1:100 or 1:200) ensures the final DMSO concentration remains low and constant across all wells (e.g., 1% or 0.5%).[24]

-

Crucially, add the same volume of 100% DMSO to your vehicle control wells.

-

-

Mix and Incubate: Mix the final assay plate gently, typically on a plate shaker, before adding cells or initiating the biochemical reaction.

Conclusion and Best Practices Summary

The successful use of N-(5-chloro-2-methoxybenzoyl)guanidine, or any poorly characterized compound, in bioassays hinges on a meticulous and validated approach to its solubilization and handling. The narrative of your research is only as trustworthy as the foundational steps of compound preparation.

Key Takeaways:

-

Assume Nothing: Do not rely on theoretical solubility. Empirically determine the solubility and stability of your compound in DMSO.

-

Quality Control is Paramount: Validate the identity, purity, and concentration of every new batch of stock solution. An unvalidated stock solution can invalidate weeks or months of experimental work.

-

Respect the Solvent: DMSO is a chemical with biological effects. Always determine the tolerance of your specific assay system and include a vehicle control in every experiment.

-

Mind the Details: Use high-purity, anhydrous DMSO. Store stock solutions in small, single-use aliquots at -20°C or -80°C to prevent degradation from water absorption and freeze-thaw cycles.

-

Document Everything: Maintain a detailed record of stock solution preparation dates, QC results, and storage conditions to ensure long-term reproducibility.

By integrating these principles and protocols into your workflow, you can build a robust and self-validating system that ensures the reliability and integrity of your biological data.

References

-

Kozik, V., et al. (2018). Compound Management: Guidelines for Compound Storage, Provision, and Quality Control. ResearchGate. [Link]

-

Lemaire, F. (2015). Implementation of high-throughput quality control processes within Compound Management. European Pharmaceutical Review. [Link]

-

StackWave. (2023). Understanding Serial Dilution - An Essential Practice for Drug Discovery. [Link]

-

INTEGRA Biosciences. (2023). Master the art of pipetting and learn how to perform serial dilutions with our comprehensive guide. [Link]

-

Lemaire, F. (2011). Implementation of high-throughput quality control processs within compound management. European Pharmaceutical Review. [Link]

-

Keyence. Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies. [Link]

-

de Oliveira, D. M., et al. (2020). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. PMC. [Link]

-

Elands, S. J., et al. (2018). Acceptable Serial Dilution Pass/Fail Criteria in a Drug Discovery Environment. SLAS DISCOVERY. [Link]

-

Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. [Link]

-

El-Serafi, A. T., et al. (2017). Evaluation of the effects of dimethylsulphoxide on morphology, cellular viability, mRNA, and protein expression of stem cells culture in growth media. PMC. [Link]

-

Yuan, C., et al. (2014). Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes. PLOS ONE. [Link]

-

Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. [Link]

-

Ho, T., Hartsock, A., & Grewe, B. (2021). Serial Dilution | Definition, Purpose & Calculation. Study.com. [Link]

-

Singh, M., & Singh, N. (2017). Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. Journal of Biotech Research. [Link]

-

Werner, A. (2023). How to do serial dilutions (including calculations). INTEGRA Biosciences. [Link]

-

ResearchGate. (2019). DMSO tolerance and reagent stability testing. [Link]

-

ResearchGate. Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF. [Link]

-

GE Healthcare Life Sciences. (2011). Buffer and sample preparation for direct binding assay in 2% DMSO. [Link]

-

Waybright, T. J., et al. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. ResearchGate. [Link]

-

De Esch, C. E., et al. (2021). DMSO Concentrations up to 1% are Safe to be Used in the Zebrafish Embryo Developmental Toxicity Assay. PMC. [Link]

-

BioAscent. Using BioAscent's compound management services to accelerate design-make-test cycles. [Link]

-

National Center for Biotechnology Information. Quantitation of Residual DMSO in Nanoformulations Using Gas Chromatography with Direct Injection and Flame Ionization Detection. [Link]

-

Adinolfi, S., et al. (2018). The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase. PMC. [Link]

-

Patel, K., et al. (2021). Method of Validation for Residual Solvents in Bisoprolol Fumarate by GC Technique. Asian Journal of Pharmaceutical Research. [Link]

-

Adamska, A., et al. (2014). DEVELOPMENT AND VALIDATION OF THE GC METHOD FOR THE QUANTITATIVE DETERMINATION OF SEMI-VOLATILE SOLVENTS IN THE PHARMACEUTICAL SUBSTANCE BOSENTAN. Acta Poloniae Pharmaceutica. [Link]

-

Swartz, K. J. (2007). Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels. PMC. [Link]

-

National Center for Biotechnology Information. 5-Chloro-2-methoxyaniline. PubChem. [Link]

-

Vsevolod, Y., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. MDPI. [Link]

-

National Center for Biotechnology Information. Methyl 5-chloro-2-methoxybenzoate. PubChem. [Link]

-

Szollosi, D., et al. (2023). 5-Chloro-2-Guanidinobenzimidazole (ClGBI) Is a Non-Selective Inhibitor of the Human HV1 Channel. PMC. [Link]

-

ChemBK. 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide. [Link]

-

Tetko, I. V., et al. (2004). In silico estimation of DMSO solubility of organic compounds for bioscreening. PubMed. [Link]

-

Almalki, A. A., et al. (2022). Solubility and Thermodynamics Data of Cabozantinib Malate in Various Aqueous Solutions of Dimethyl Sulfoxide at Different Temperatures. PMC. [Link]

- Google Patents. Guanidine compounds and use thereof.

-

Ishihara, Y. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter. [Link]

Sources

- 1. Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO2015160220A1 - Guanidine compounds and use thereof - Google Patents [patents.google.com]

- 3. drughunter.com [drughunter.com]

- 4. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of the effects of dimethylsulphoxide on morphology, cellular viability, mRNA, and protein expression of stem cells culture in growth media - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes | PLOS One [journals.plos.org]

- 9. In silico estimation of DMSO solubility of organic compounds for bioscreening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantitation of Residual DMSO in Nanoformulations Using Gas Chromatography with Direct Injection and Flame Ionization Detection - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. btsjournals.com [btsjournals.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. medchemexpress.cn [medchemexpress.cn]

- 15. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. Using BioAscent's compound management services to accelerate design-make-test cycles - BioAscent | Integrated Drug Discovery Services [bioascent.com]

- 20. Implementation of high-throughput quality control processes within Compound Management - OAK Open Access Archive [oak.novartis.com]

- 21. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 22. stackwave.com [stackwave.com]

- 23. integra-biosciences.com [integra-biosciences.com]

- 24. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]

Application Notes and Protocols for the Synthesis of N-substituted 5-chloro-2-methoxybenzoylguanidine Analogs

Abstract: This document provides a comprehensive guide for the synthesis, purification, and characterization of N-substituted 5-chloro-2-methoxybenzoylguanidine analogs. These compounds are of significant interest in medicinal chemistry due to their potential as therapeutic agents, notably as inhibitors of the Na+/H+ exchanger (NHE).[1] The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering a blend of step-by-step instructions and expert insights into the underlying chemical principles. We present a robust and validated synthetic methodology, beginning with the activation of 5-chloro-2-methoxybenzoic acid and its subsequent coupling with guanidine derivatives. This guide includes detailed characterization data, troubleshooting advice, and visual workflows to ensure successful and reproducible synthesis.

Introduction: The Significance of Benzoylguanidines

The guanidinium group is a highly basic functional group that is protonated under physiological conditions, allowing it to participate in crucial electrostatic and hydrogen-bonding interactions with biological targets.[2] When incorporated into a benzoyl scaffold, the resulting benzoylguanidine moiety serves as a key pharmacophore in a variety of biologically active molecules.[3] Derivatives of this class have demonstrated a wide range of therapeutic activities, including anti-arrhythmic, antihypertensive, and antiviral effects.[4][5]

Notably, substituted benzoylguanidines have been extensively investigated as potent inhibitors of the sodium-hydrogen exchanger isoform 1 (NHE1).[1] Inhibition of NHE1 is a promising therapeutic strategy for mitigating ischemia-reperfusion injury in cardiac tissue. The 5-chloro-2-methoxy substitution pattern on the benzoyl ring has been identified as a critical feature for high-potency inhibition in several analog series. This guide focuses specifically on the synthesis of these valuable analogs, providing a foundational methodology that can be adapted for the creation of diverse compound libraries for structure-activity relationship (SAR) studies.

Synthetic Strategy and Mechanistic Rationale

The primary challenge in synthesizing benzoylguanidines is the formation of the amide bond between a relatively non-nucleophilic guanidine and a carboxylic acid derivative. Several synthetic routes are available, but the most common and reliable approach involves the acylation of guanidine with an activated benzoic acid derivative.[6]

Choice of Acylating Agent

Two primary precursors can be employed for the acylation step:

-

5-Chloro-2-methoxybenzoyl Chloride: This acyl chloride is highly reactive and will readily react with guanidine. However, its synthesis from the corresponding benzoic acid requires an additional step (e.g., using thionyl chloride or oxalyl chloride), and the reaction itself produces HCl, which must be scavenged by a non-nucleophilic base to prevent the protonation and deactivation of the guanidine nucleophile.

-